molecular formula C12H11ClN2O B12240687 3-[(4-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one

3-[(4-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B12240687
M. Wt: 234.68 g/mol
InChI Key: ACZXBENQADURLX-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde (such as 4-chlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and urea under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures (around 80-100°C) to yield the desired dihydropyrimidinone product.

Industrial Production Methods

In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Additionally, the reaction can be optimized by using alternative catalysts such as Lewis acids or ionic liquids to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted products with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Chlorophenyl)methyl]-1-methyl-3,4-dihydropyrimidin-4-one: Similar structure with a different substitution pattern.

    3-[(4-Chlorophenyl)methyl]-5-methyl-3,4-dihydropyrimidin-4-one: Similar structure with a different substitution pattern.

    3-[(4-Chlorophenyl)methyl]-6-ethyl-3,4-dihydropyrimidin-4-one: Similar structure with a different alkyl group.

Uniqueness

3-[(4-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group and the methyl group on the dihydropyrimidinone ring can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-methylpyrimidin-4-one

InChI

InChI=1S/C12H11ClN2O/c1-9-6-12(16)15(8-14-9)7-10-2-4-11(13)5-3-10/h2-6,8H,7H2,1H3

InChI Key

ACZXBENQADURLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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